molecular formula C7H15NO B11065474 1,3-Dimethyl-4-piperidinol

1,3-Dimethyl-4-piperidinol

Cat. No.: B11065474
M. Wt: 129.20 g/mol
InChI Key: AHALXAANVVOASS-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-piperidinol is an organic compound with the molecular formula C7H15NO. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of two methyl groups attached to the first and third carbon atoms and a hydroxyl group attached to the fourth carbon atom of the piperidine ring. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-4-piperidinol can be synthesized through several methods. One common synthetic route involves the alkylation of 4-piperidone with methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds as follows:

4-Piperidone+2CH3IThis compound\text{4-Piperidone} + 2 \text{CH}_3\text{I} \rightarrow \text{this compound} 4-Piperidone+2CH3​I→this compound

The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation of intermediate compounds, leading to the formation of the desired product. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-piperidinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 1,3-dimethylpiperidine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.

Major Products

    Oxidation: 1,3-Dimethyl-4-piperidone.

    Reduction: 1,3-Dimethylpiperidine.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

1,3-Dimethyl-4-piperidinol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: It serves as a precursor for the synthesis of drugs that target the central nervous system, such as analgesics and antipsychotics.

    Industry: The compound is utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-piperidinol depends on its specific application. In medicinal chemistry, the compound may interact with neurotransmitter receptors or enzymes, modulating their activity. For example, it can act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase acetylcholine levels in the brain, potentially improving cognitive function.

Comparison with Similar Compounds

1,3-Dimethyl-4-piperidinol can be compared with other piperidine derivatives, such as:

    4-Piperidinol: Lacks the methyl groups at the first and third positions, resulting in different chemical reactivity and biological activity.

    1-Methyl-4-piperidinol: Contains only one methyl group, leading to distinct physical and chemical properties.

    1,3-Dimethylpiperidine: Lacks the hydroxyl group, making it less polar and altering its reactivity.

The presence of both methyl groups and the hydroxyl group in this compound makes it unique, providing a balance of hydrophobic and hydrophilic properties that can be exploited in various applications.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1,3-dimethylpiperidin-4-ol

InChI

InChI=1S/C7H15NO/c1-6-5-8(2)4-3-7(6)9/h6-7,9H,3-5H2,1-2H3

InChI Key

AHALXAANVVOASS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1O)C

Origin of Product

United States

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